
2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate
概要
説明
2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including trichloropropenyl, carbamoyl, and cyclohexene carboxylate moieties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate typically involves multiple steps, starting with the preparation of the trichloropropenyl intermediate. This intermediate is then reacted with a cyclohexene derivative under specific conditions to form the desired compound. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus trichloride, and catalysts like palladium or copper complexes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques like chromatography or crystallization.
化学反応の分析
Types of Reactions
2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert the trichloropropenyl group to a less chlorinated derivative.
Substitution: Nucleophilic substitution reactions can occur at the trichloropropenyl group, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated derivatives. Substitution reactions typically result in the formation of new compounds with different functional groups.
科学的研究の応用
2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichloropropenyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the carbamoyl and cyclohexene moieties may interact with specific binding sites, influencing biological pathways and cellular responses.
類似化合物との比較
Similar Compounds
- 2,3,3-Trichloroprop-2-enyl 6-(phenylcarbamoyl)-3-cyclohexene-1-carboxylate
- 2,3,3-Trichloro-2-propen-1-yl 6-(aminocarbonyl)-3-cyclohexene-1-carboxylate
Uniqueness
Compared to similar compounds, 2,3,3-Trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
IUPAC Name |
2,3,3-trichloroprop-2-enyl 6-carbamoylcyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO3/c12-8(9(13)14)5-18-11(17)7-4-2-1-3-6(7)10(15)16/h1-2,6-7H,3-5H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCHWSTYMRDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)N)C(=O)OCC(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


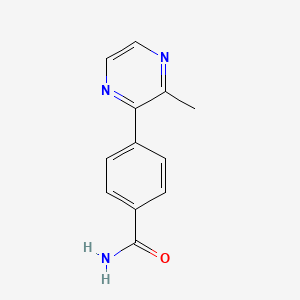
![3-[5-(1-benzofuran-5-yl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol](/img/structure/B3826505.png)
![2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[3-(2-methylimidazol-1-yl)propyl]acetamide](/img/structure/B3826509.png)
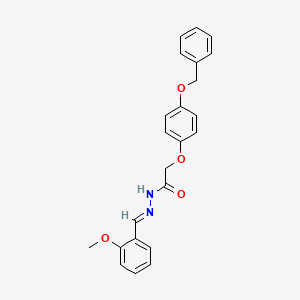
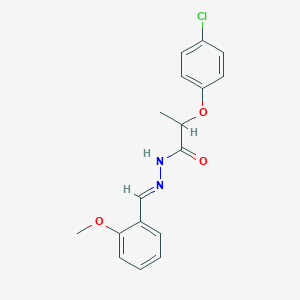
![2-(4-ethylphenoxy)-N'-[4-(pentyloxy)benzylidene]acetohydrazide](/img/structure/B3826535.png)
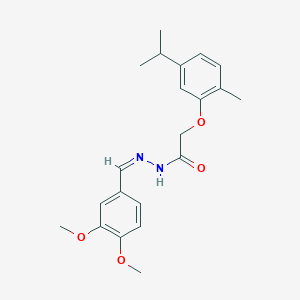
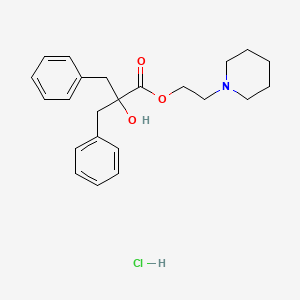
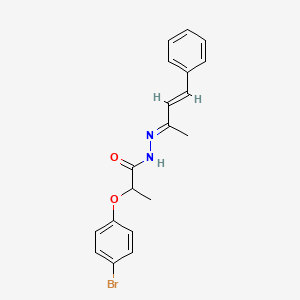
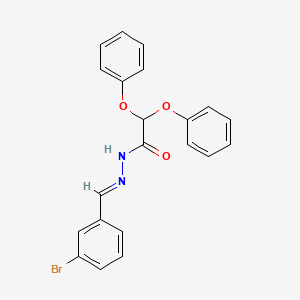
![7,14-bis(4-bromophenyl)-4,11-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B3826555.png)
![N-(2,4-dichlorophenyl)tricyclo[5.2.1.04,8]decane-4-carboxamide](/img/structure/B3826559.png)
![tetrahydro-2-furanylmethyl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3826567.png)
![3,4,4-Trichlorobut-3-en-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B3826577.png)
